molecular formula C8H10IN B12079066 4-Ethyl-3-iodoaniline

4-Ethyl-3-iodoaniline

Cat. No.: B12079066
M. Wt: 247.08 g/mol
InChI Key: KOOMRZKKPFRNGR-UHFFFAOYSA-N
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Description

4-Ethyl-3-iodoaniline is an organic compound belonging to the class of aromatic amines. It is characterized by an ethyl group and an iodine atom attached to the benzene ring at the 4th and 3rd positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-iodoaniline typically involves the iodination of 4-ethyl aniline. One common method is the Sandmeyer reaction, where 4-ethyl aniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . Another approach involves the direct iodination of 4-ethyl aniline using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 4-Ethyl-3-iodoaniline involves its interaction with various molecular targets. The iodine atom and the amino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects . The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

  • 4-Ethyl-2-iodoaniline
  • 4-Ethyl-3-bromoaniline
  • 4-Ethyl-3-chloroaniline

Comparison: 4-Ethyl-3-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions . This uniqueness makes this compound a valuable compound in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

4-ethyl-3-iodoaniline

InChI

InChI=1S/C8H10IN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3

InChI Key

KOOMRZKKPFRNGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)I

Origin of Product

United States

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